molecular formula C7H11N3O3 B12865627 1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone

1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone

Cat. No.: B12865627
M. Wt: 185.18 g/mol
InChI Key: LMGUHSSNLKCEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone: is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazolidine derivative . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO.

Industrial Production Methods

While specific industrial production methods for 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Bromine, DMSO

    Reducing Agents: Sodium borohydride, hydrogen gas

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazolidine derivatives, while reduction can produce amine-substituted pyrazolidines.

Scientific Research Applications

1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4,4’-bipyridine-1,1’(4H,4’H)-diyl)diethanone: A similar compound with a bipyridine core.

    1,1’-(2,2’-BIFURAN-5,5’-DIYL)DIETHANONE: A compound with a bifuran core.

    1,1’-(4-METHYL-1H-PYRAZOLE-3,5-DIYL)DIETHANONE: A pyrazole derivative.

Uniqueness

1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(2-acetyl-4-hydroxyiminopyrazolidin-1-yl)ethanone

InChI

InChI=1S/C7H11N3O3/c1-5(11)9-3-7(8-13)4-10(9)6(2)12/h13H,3-4H2,1-2H3

InChI Key

LMGUHSSNLKCEEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=NO)CN1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.